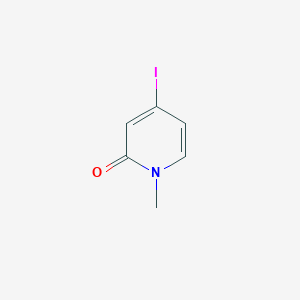

4-Iodo-1-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJCNADFGXFEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696135 | |

| Record name | 4-Iodo-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889865-47-8 | |

| Record name | 4-Iodo-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodo-1-methylpyridin-2(1H)-one chemical properties

An In-depth Technical Guide to 4-Iodo-1-methylpyridin-2(1H)-one: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Introduction

This compound is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a pyridinone core, is a privileged scaffold found in numerous biologically active compounds. The defining feature of this molecule is the iodine substituent at the 4-position, which serves as a highly efficient handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, and a detailed exploration of its application in Suzuki-Miyaura coupling, tailored for professionals in chemical research and pharmaceutical development.

Core Physicochemical and Spectroscopic Properties

The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, a characteristic that simplifies handling and weighing for reaction setups.

Physicochemical Data

The key identifying properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 889865-47-8 | |

| Molecular Formula | C₆H₆INO | |

| Molecular Weight | 235.02 g/mol | |

| Appearance | Solid | |

| Purity (Typical) | >97% | |

| InChI Key | YZJCNADFGXFEHX-UHFFFAOYSA-N |

Structural Elucidation by Spectroscopy

While a dedicated experimental spectrum for this compound is not publicly available, its spectral characteristics can be reliably predicted based on the analysis of its parent structure, 1-methyl-2-pyridone, and related halogenated analogs. These data are critical for reaction monitoring and quality control.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1-Methylpyridin-2(1H)-one (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpyridin-2(1H)-one (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely (a concentration of ~0.2 M is appropriate).

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion. The reaction is typically exothermic and may result in a color change to dark brown or purple.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 12-24 hours.

-

Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Aqueous Workup: Dissolve the residue in dichloromethane (DCM). Transfer the organic solution to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ (2x) to remove any unreacted iodine (the organic layer should become colorless or pale yellow). Follow with a wash using brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to isolate the pure this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in a drug discovery context is its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. This reaction allows for the modular assembly of complex molecular architectures, making it invaluable for generating libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling aryl or heteroaryl boronic acids with this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1 or DME/Water 3:1)

Procedure:

-

Vessel Preparation: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system, followed by the palladium catalyst (5 mol%).

-

Heating: Heat the reaction mixture with stirring. Typical conditions range from 80 °C to 120 °C. Microwave irradiation (e.g., 100-140 °C for 15-30 minutes) can often significantly reduce reaction times.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the desired coupled product.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.

References

-

Parhi, A. K., et al. (2013). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Advances, 3(45), 23086-23097. Available from: [Link]

-

PubChem. 1-Methyl-2(1H)-pyridinone. Available from: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available from: [Link]

-

Jain, N., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 16632-16635. Available from: [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]

-

El-Mekabaty, A., & Fadda, A. A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 940. Available from: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

-

Sneddon, H. F. (2012). I2 and Electrophilic I+ reagents. Available from: [Link]

An In-depth Technical Guide to 4-Iodo-1-methylpyridin-2(1H)-one (CAS: 889865-47-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methylpyridin-2(1H)-one is a halogenated pyridinone derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The pyridinone scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds known for their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties[1][2]. The introduction of an iodine atom at the 4-position of the 1-methylpyridin-2(1H)-one core provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it an invaluable intermediate for the construction of complex molecules and the exploration of structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive overview of the chemical properties, a plausible and detailed synthesis protocol, key applications in synthetic chemistry, and safety information for this compound.

Chemical and Physical Properties

This compound is a solid at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 889865-47-8 | [3] |

| Molecular Formula | C₆H₆INO | [3] |

| Molecular Weight | 235.02 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| InChI | InChI=1S/C6H6INO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | [3] |

| InChIKey | YZJCNADFGXFEHX-UHFFFAOYSA-N | [3] |

| SMILES | CN1C=C(I)C=CC1=O |

Synthesis of this compound

Part 1: N-Methylation of 4-Hydroxypyridin-2(1H)-one

The first step is the methylation of the nitrogen atom of the pyridinone ring. This is a common transformation and can be achieved using various methylating agents.

Reaction:

Protocol:

-

Reaction Setup: To a solution of 4-hydroxypyridin-2(1H)-one (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

-

Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the suspension at room temperature with vigorous stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-methyl-4-hydroxypyridin-2(1H)-one.

Part 2: Electrophilic Iodination

The second step involves the regioselective iodination of the 1-methyl-4-hydroxypyridin-2(1H)-one intermediate. The electron-rich nature of the pyridinone ring facilitates electrophilic substitution.

Reaction:

Protocol:

-

Reaction Setup: Dissolve 1-methyl-4-hydroxypyridin-2(1H)-one (1.0 eq.) in a mixture of methanol and water.

-

Addition of Reagents: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution, followed by the portion-wise addition of iodine (I₂, 1.2 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.4-7.6 ppm (d, 1H, H-6)

-

δ ~6.8-7.0 ppm (d, 1H, H-5)

-

δ ~6.5-6.7 ppm (s, 1H, H-3)

-

δ ~3.5 ppm (s, 3H, N-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160-165 ppm (C=O, C-2)

-

δ ~140-145 ppm (C-6)

-

δ ~125-130 ppm (C-5)

-

δ ~115-120 ppm (C-3)

-

δ ~90-95 ppm (C-I, C-4)

-

δ ~35-40 ppm (N-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~1650-1670 (C=O stretch, amide)

-

~1550-1600 (C=C stretch, ring)

-

~2900-3000 (C-H stretch, methyl)

-

~500-600 (C-I stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 235

-

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound in a research and drug development setting lies in its capacity to serve as a versatile scaffold for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) complexes, making this compound an excellent substrate for a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the pyridinone ring.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters enables the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted pyridinones, which are valuable precursors for further transformations or as final products.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities.

-

Heck Coupling: The reaction with alkenes can be used to introduce vinyl groups.

The ability to perform these reactions allows for the rapid generation of libraries of compounds for biological screening, facilitating the exploration of SAR and the optimization of lead compounds.

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the reactivity of the iodo-substituent in a range of cross-coupling reactions, makes it an important tool for the development of novel chemical entities. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this compound for their scientific endeavors.

References

- Gajeles, G., et al. (2020).

- Bexrud, J. A., & Schafer, L. L. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. 3-Iodo-4-methylpyridin-2(1H)-one | C6H6INO | CID 70086819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

An In-Depth Technical Guide to the Synthesis of 4-Iodo-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Iodo-1-methylpyridin-2(1H)-one

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the iodine atom at the 4-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse molecular fragments, enabling the exploration of a broad chemical space in the development of novel therapeutic agents. The 1-methyl-2-pyridone scaffold itself is a privileged structure found in numerous biologically active compounds. This guide provides a comprehensive overview of a reliable and efficient method for the synthesis of this important intermediate.

Synthetic Strategy: Direct Electrophilic Iodination

The most direct and efficient route to this compound is through the electrophilic iodination of the readily available starting material, 1-methylpyridin-2(1H)-one. The pyridin-2-one ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The regioselectivity of the iodination is directed to the 4-position due to the electronic properties of the ring system.

This guide will focus on the use of N-Iodosuccinimide (NIS) as the iodinating agent. NIS is a mild, stable, and easy-to-handle source of electrophilic iodine.[1] The reaction is often facilitated by the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS, enhancing its electrophilicity and leading to higher yields and shorter reaction times.[2][3][4]

Reaction Mechanism: The Role of NIS and Acid Catalysis

The electrophilic iodination of 1-methylpyridin-2(1H)-one with N-Iodosuccinimide proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Activation of N-Iodosuccinimide: In the presence of a catalytic amount of trifluoroacetic acid, the nitrogen atom of NIS is protonated, increasing the electrophilicity of the iodine atom. This makes the iodine more susceptible to nucleophilic attack by the electron-rich pyridin-2-one ring.

-

Nucleophilic Attack: The π-system of the 1-methylpyridin-2(1H)-one ring acts as a nucleophile, attacking the electrophilic iodine of the activated NIS. This attack preferentially occurs at the C4 position, which is electronically favored for electrophilic substitution in this heterocyclic system. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

-

Rearomatization: A base, which can be the succinimide anion or another molecule of the solvent, abstracts a proton from the C4 position of the sigma complex. This restores the aromaticity of the pyridone ring and yields the final product, this compound.

Caption: Mechanism of Electrophilic Iodination.

Experimental Protocol

This protocol is based on established methods for the iodination of electron-rich aromatic compounds using N-Iodosuccinimide.[2][3][5]

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 1-Methylpyridin-2(1H)-one | C₆H₇NO | 109.13 | 694-85-9 | Starting material |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 516-12-1 | Iodinating agent |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 76-05-1 | Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |

| Saturated Sodium Thiosulfate Sol. | Na₂S₂O₃ | 158.11 | 7772-98-7 | For quenching |

| Saturated Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methylpyridin-2(1H)-one (1.0 eq.).

-

Dissolution: Dissolve the starting material in dichloromethane (DCM) (approximately 0.1 M concentration).

-

Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 eq.) in one portion at room temperature.

-

Catalyst Addition: Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess NIS by washing the organic layer with a saturated aqueous solution of sodium thiosulfate. Continue washing until the organic layer is colorless.

-

Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Caption: Experimental Workflow for Synthesis.

Conclusion

The direct C-H iodination of 1-methylpyridin-2(1H)-one using N-Iodosuccinimide and a catalytic amount of trifluoroacetic acid is a highly effective and practical method for the synthesis of this compound. This protocol offers several advantages, including mild reaction conditions, high regioselectivity, and good to excellent yields. The resulting product is a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide provides a solid foundation for researchers and scientists to confidently produce this important chemical intermediate.

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

-

Organic Chemistry Portal. (n.d.). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Olah, G. A., et al. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]

Sources

- 1. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]

- 2. researchgate.net [researchgate.net]

- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

4-Iodo-1-methylpyridin-2(1H)-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-1-methylpyridin-2(1H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic signature of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of published experimental spectra, this document synthesizes data from analogous structures and first principles to predict the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the predicted data, the underlying scientific rationale, and robust, field-proven protocols for experimental data acquisition. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and characterization of substituted pyridinone scaffolds.

Introduction

This compound is a substituted N-heterocycle belonging to the pyridinone class of compounds. Pyridinone derivatives are prevalent scaffolds in drug discovery, exhibiting a wide range of biological activities. The precise characterization of such molecules is paramount for confirming their identity, purity, and structure, which are critical prerequisites for further investigation in drug development and materials science.

Spectroscopic techniques are the cornerstone of modern chemical analysis. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through fragmentation analysis. This document serves as an in-depth guide to the expected spectroscopic data for this compound, providing researchers with a reliable reference for its characterization.

Molecular Structure and Spectroscopic Implications

The structure of this compound contains several key features that dictate its spectroscopic properties: a pyridinone ring, an electron-withdrawing iodo substituent, an N-methyl group, and a conjugated system involving the carbonyl group and ring double bonds.

Figure 1: Chemical structure of this compound.

The electronegative iodine atom at the C4 position will significantly influence the electron density of the ring, deshielding nearby protons and carbons in the NMR spectrum. The N-methyl group provides a distinct singlet signal, while the carbonyl group (C=O) will produce a strong, characteristic absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[1] The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals for the ring protons and one signal for the N-methyl protons. The chemical shift (δ) indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons according to the n+1 rule.[2]

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | 7.35 - 7.45 | Doublet (d) | JH6-H5 = 7.5 - 8.0 | 1H |

| H-3 | 7.10 - 7.20 | Doublet (d) | JH3-H5 = 2.0 - 2.5 | 1H |

| H-5 | 6.55 - 6.65 | Doublet of Doublets (dd) | JH5-H6 = 7.5 - 8.0, JH5-H3 = 2.0 - 2.5 | 1H |

| N-CH₃ | 3.50 - 3.60 | Singlet (s) | N/A | 3H |

Rationale for ¹H NMR Assignments

-

N-CH₃ (3.50 - 3.60 ppm): This singlet, integrating to three protons, is assigned to the methyl group attached to the nitrogen. Its chemical shift is downfield from typical N-methyl groups due to the influence of the electron-withdrawing pyridinone ring system.

-

H-6 (7.35 - 7.45 ppm): This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the ring protons. It appears as a doublet due to coupling with H-5.

-

H-3 (7.10 - 7.20 ppm): This proton is alpha to the carbonyl group and adjacent to the iodine-bearing carbon. The combined electron-withdrawing effects place it downfield. It appears as a doublet due to a smaller four-bond coupling (meta-coupling) with H-5.

-

H-5 (6.55 - 6.65 ppm): This proton is coupled to both H-6 (a large ortho-coupling) and H-3 (a small meta-coupling), resulting in a doublet of doublets. It is the most upfield of the ring protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The low natural abundance (1.1%) of the ¹³C isotope means that carbon-carbon coupling is typically not observed.[1]

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 160.0 - 162.0 |

| C-6 | 140.0 - 142.0 |

| C-3 | 133.0 - 135.0 |

| C-5 | 120.0 - 122.0 |

| C-4 (C-I) | 92.0 - 95.0 |

| N-CH₃ | 37.0 - 39.0 |

Rationale for ¹³C NMR Assignments

-

C-2 (160.0 - 162.0 ppm): The carbonyl carbon is the most deshielded carbon due to the direct attachment of the highly electronegative oxygen atom.

-

C-6 (140.0 - 142.0 ppm): This carbon is adjacent to the nitrogen and part of a double bond, placing it significantly downfield.

-

C-3 and C-5 (133.0 - 135.0 and 120.0 - 122.0 ppm): These are the other sp² hybridized carbons of the ring. C-3 is expected to be more deshielded than C-5 due to its proximity to the carbonyl group.

-

C-4 (92.0 - 95.0 ppm): The carbon directly bonded to iodine experiences a strong shielding effect (the "heavy atom effect"), shifting it significantly upfield compared to an unsubstituted sp² carbon. This is a highly characteristic signal.

-

N-CH₃ (37.0 - 39.0 ppm): This sp³ hybridized carbon appears in the expected upfield region.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[3] Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which offers good solubility for many organic compounds and is cost-effective.[4][5] Ensure the sample is fully dissolved; vortexing or gentle warming may be applied if necessary. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to prevent peak broadening.[4]

-

Instrument Setup: Insert the NMR tube into a spinner turbine, ensuring the correct depth for optimal placement within the NMR coil. Place the sample into the spectrometer.

-

Acquisition: The instrument's field frequency is stabilized by "locking" onto the deuterium signal of the solvent.[3] The magnetic field is then "shimmed" by adjusting specialized coils to maximize its homogeneity across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.

-

Data Collection: Acquire the ¹H spectrum using a standard pulse sequence, typically with 8 to 16 scans. For the ¹³C spectrum, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the nucleus.

-

Processing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phase-corrected and referenced. For a sample in CDCl₃, the residual CHCl₃ peak at 7.26 ppm is used as the primary reference.[4] Finally, the signals in the ¹H spectrum are integrated to determine the relative number of protons corresponding to each signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when these frequencies match that of incident infrared radiation, the radiation is absorbed, giving rise to a peak in the IR spectrum.[6]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic/Vinylic C-H | Medium |

| 2980 - 2850 | C-H stretch | N-CH₃ | Medium-Weak |

| 1660 - 1680 | C=O stretch | Amide (Lactam) | Strong, Sharp |

| 1600 - 1580 | C=C stretch | Pyridinone Ring | Medium |

| 1480 - 1420 | C=C stretch | Pyridinone Ring | Medium |

| 600 - 500 | C-I stretch | Iodoalkene | Medium-Strong |

Interpretation of Key IR Absorptions

-

C=O Stretch (1660 - 1680 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong, sharp absorption from the carbonyl (amide) group. Its position is characteristic of a six-membered lactam ring where conjugation with the ring double bonds slightly lowers the frequency compared to a saturated ketone.[7]

-

C-H Stretches (3100 - 2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (the ring protons).[8] Those just below 3000 cm⁻¹ are from the sp³ hybridized methyl group.

-

C=C Stretches (1600 - 1420 cm⁻¹): The pyridinone ring will give rise to several bands in this region corresponding to the stretching vibrations of the carbon-carbon double bonds.[6]

-

C-I Stretch (600 - 500 cm⁻¹): The vibration of the carbon-iodine bond is expected in the far-IR or "fingerprint" region. This band can confirm the presence of the iodo substituent.

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

The thin solid film method is a simple, inexpensive, and effective technique for analyzing solid samples.[9][10]

-

Sample Preparation: Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.[9]

-

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to fully evaporate, which will leave a thin, even film of the solid compound on the plate.[9] If the resulting spectrum is too weak, another drop can be added. If it is too strong, the plate should be cleaned and a more dilute solution used.

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Background Collection: First, run a background scan with an empty sample compartment. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.

-

Sample Scan: Run the sample scan to obtain the spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] For this molecule, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation, allowing for the accurate determination of the molecular weight.[12][13]

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₆INO.

-

Monoisotopic Mass: 234.9494 g/mol

-

Predicted Molecular Ion Peak ([M+H]⁺): m/z = 235.9572

Table 4: Predicted Key Ions in the ESI Mass Spectrum

| m/z | Ion Formula | Identity |

|---|---|---|

| 235.96 | [C₆H₇INO]⁺ | [M+H]⁺ (Protonated Molecule) |

| 207.96 | [C₆H₇NO]⁺ | [M+H - I]⁺ (Loss of Iodine Radical, followed by H abstraction) |

| 128.93 | [C₅H₆I]⁺ | [M+H - CO - CH₃]⁺ (Hypothetical) |

| 109.05 | [C₆H₇NO]⁺ | [M+H - I]⁺ (from a different pathway) |

Fragmentation Pathway Analysis

While ESI is a soft ionization method, some fragmentation can be induced in the mass spectrometer (in-source fragmentation) by increasing cone voltage. The molecular ion is energetically unstable and can break into smaller, characteristic pieces.[14] The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.

Figure 3: Predicted ESI-MS fragmentation pathway for this compound.

-

Loss of Iodine: The C-I bond is relatively weak, and its cleavage could lead to a fragment. The loss of a neutral iodine radical from the molecular ion would be a primary fragmentation step.

-

Loss of Carbon Monoxide: A common fragmentation pathway for cyclic ketones and amides is the loss of a neutral carbon monoxide (CO) molecule.[15]

-

Loss of Methyl Radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃).

Experimental Protocol for ESI-MS Data Acquisition

This protocol is designed for accurate mass determination using an ESI-MS system.

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[16] Create a dilute working solution by taking 10 µL of the stock and diluting it to 1 mL with a 50:50 mixture of acetonitrile and water, often containing a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺ formation). The final concentration should be around 10 µg/mL.[16]

-

Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.[12]

-

Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, causing the sample solution to nebulize into a fine mist of charged droplets. A heated drying gas (typically nitrogen) aids in solvent evaporation.[13]

-

Ion Transfer and Analysis: As droplets shrink, charge density increases until ions are ejected into the gas phase. These ions are then guided through a series of lenses and skimmers into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.

-

Data Acquisition: The spectrum is acquired, typically in positive ion mode to detect the [M+H]⁺ ion. A high-resolution mass analyzer is used to determine the accurate mass, which can be used to confirm the elemental composition.

Summary and Conclusion

This guide provides a detailed, predictive analysis of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data presented herein, derived from established spectroscopic principles and comparison with related structures, offer a robust framework for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra are expected to reveal the unique proton and carbon environments shaped by the iodo and carbonyl substituents. The IR spectrum will be dominated by a strong carbonyl absorption, confirming the pyridinone core. Finally, high-resolution mass spectrometry will verify the molecular weight and elemental composition. The detailed experimental protocols provided for each technique are designed to ensure the generation of high-quality, reliable data for researchers in the field.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. University of Colorado Boulder. [Link]

-

Organic Chemistry at CU Boulder. NMR Spectrum Acquisition. University of Colorado Boulder. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Northern Illinois University. Sample preparation for FT-IR. Department of Chemistry and Biochemistry. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]

-

Pavia, D. L., et al. (2000). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 77(9), 1170. [Link]

-

University of Wisconsin-Madison. Common NMR Solvents - Reference Data. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545). [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Michigan State University. NMR Spectroscopy. Department of Chemistry. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. [Link]

-

Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

-

Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. School of Chemistry. [Link]

-

University of Texas at Austin. Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

-

Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Missouri University of Science and Technology. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Scribd. Predict 13C Carbon NMR Spectra. [Link]

-

Vancouver Island University. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

University of Calgary. IR Chart. [Link]

-

Adaway, J. E., Keevil, B. G., & Owen, L. J. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Annals of Clinical Biochemistry, 40(6), 624–634. [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. [Link]

-

Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Iodo-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-Iodo-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of a definitive crystal structure, this document synthesizes available spectroscopic data, principles of conformational analysis, and structural information from related pyridin-2-one analogs to build a robust model of its molecular architecture. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted pyridin-2-ones in drug discovery and development.

Introduction: The Pyridin-2(1H)-one Scaffold in Medicinal Chemistry

The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] Its unique electronic and structural features, including the presence of a lactam function within an aromatic-like ring, allow for a variety of intermolecular interactions with biological targets. The substitution pattern on the pyridinone ring plays a crucial role in modulating the pharmacological activity, and a deep understanding of the molecular geometry and conformational preferences of these derivatives is paramount for rational drug design.

This compound is a member of this important class of compounds, featuring an iodine atom at the 4-position and a methyl group on the ring nitrogen. The presence of a halogen, particularly iodine, can significantly influence a molecule's physicochemical properties, including its lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

This guide will delve into the molecular characteristics of this compound, beginning with its fundamental molecular and spectroscopic properties, followed by a detailed discussion of its synthesis. The core of this document will focus on a thorough analysis of its likely molecular conformation, drawing upon spectroscopic evidence and comparative structural data from analogous compounds.

Molecular and Spectroscopic Characterization

The foundational step in understanding the conformation of a molecule is a thorough characterization of its fundamental properties and its response to various spectroscopic techniques.

Core Molecular Properties

The essential molecular details of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₆INO | [2] |

| Molecular Weight | 235.02 g/mol | [2] |

| CAS Number | 889865-47-8 | [2] |

| Appearance | Solid | [2] |

| Purity | Typically >98% | [2] |

Spectroscopic Data Analysis

Spectroscopic data provides invaluable insights into the electronic environment and connectivity of atoms within a molecule, which are essential for deducing its structure and conformation.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of the protons and carbons in this compound reveal the electronic effects of the carbonyl group and the iodine substituent.

Table of Predicted NMR Data:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~7.4 | d | J ≈ 7.5 | H-6 |

| ~6.8 | d | J ≈ 2.0 | H-5 | |

| ~6.5 | dd | J ≈ 7.5, 2.0 | H-3 | |

| ~3.5 | s | - | N-CH₃ | |

| ¹³C | ~160 | s | - | C-2 (C=O) |

| ~140 | s | - | C-6 | |

| ~130 | s | - | C-5 | |

| ~120 | s | - | C-3 | |

| ~95 | s | - | C-4 (C-I) | |

| ~35 | s | - | N-CH₃ |

Note: The above NMR data is predicted based on known spectra of similar pyridin-2-one structures. Experimental verification is necessary for precise values.

The downfield shift of the H-6 proton is characteristic of its position adjacent to the electronegative nitrogen and its deshielding by the carbonyl group. The upfield shift of the C-4 carbon is a direct consequence of the heavy atom effect of the directly attached iodine.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the lactam ring.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | Strong | C=O stretch (lactam) |

| ~1600, ~1550 | Medium | C=C stretch (ring) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (N-CH₃) |

The position of the carbonyl stretch provides information about the degree of resonance within the ring system.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum Fragments:

| m/z | Fragment |

| 235 | [M]⁺ (Molecular ion) |

| 220 | [M - CH₃]⁺ |

| 108 | [M - I]⁺ |

The presence of the molecular ion peak at m/z 235 confirms the molecular formula. The isotopic pattern of the molecular ion would also be characteristic of the presence of an iodine atom.

Synthesis of this compound

The synthesis of substituted pyridin-2-ones can be achieved through various synthetic routes. A common approach involves the modification of a pre-existing pyridone scaffold.

Synthetic Pathway

A plausible synthetic route to this compound starts from 4-hydroxy-1-methylpyridin-2(1H)-one. The transformation involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an iodide source.

References

- 1. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 2. X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodo-1-methylpyridin-2(1H)-one

Abstract: 4-Iodo-1-methylpyridin-2(1H)-one is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its carbon-iodine (C-I) bond. This guide provides an in-depth exploration of the C-I bond's reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions and other transformations. We will dissect the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into optimizing reaction conditions for drug development and research professionals.

Introduction: The Strategic Importance of the C-I Bond

This compound is a substituted pyridinone scaffold. The key to its versatility lies in the C4-position's iodine substituent. The carbon-iodine bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for a methyl-iodide bond.[1] This inherent weakness makes the iodide anion an excellent leaving group, facilitating a wide array of chemical transformations that would be sluggish or unfeasible with other halogens.[1][2] Consequently, this molecule serves as a highly reactive and versatile precursor for introducing molecular complexity.

This guide will focus primarily on the cleavage and functionalization of this strategic C-I bond, with a particular emphasis on palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[3][4]

Caption: Structure of this compound.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-I Functionalization

The high reactivity of the C-I bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The oxidative addition of the C-I bond to a Pd(0) complex is typically the rate-determining step and proceeds readily due to the bond's weakness.[7]

Caption: Generalized catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling the iodo-pyridinone with an organoboron compound (boronic acid or ester).[7] This reaction is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions.[3][4]

Causality in Experimental Design:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice as it is a pre-formed, active Pd(0) catalyst.[7] Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with phosphine ligands; the Pd(II) is reduced in situ to the active Pd(0) species.[8]

-

Base: A base, typically sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for activating the organoboron species and facilitating the transmetalation step.[7][9]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to dissolve both the organic and inorganic reagents.[7][10]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) | Pd(PPh₃)₄ is often effective. Pd(II) precursors are also common.[7][10] |

| Boron Reagent | Aryl/Heteroaryl boronic acid or pinacol ester (1.1-1.5 equiv.) | Pinacol esters offer enhanced stability. An excess ensures complete consumption of the iodide.[10] |

| Base | Na₂CO₃ or Cs₂CO₃ (2-5 equiv.) | Carbonates are effective and generally compatible with many functional groups.[7][10] |

| Solvent | 1,4-Dioxane/H₂O or DME/H₂O | The aqueous phase is essential for the base to function and aids in transmetalation.[7] |

| Temperature | 80-100 °C (Reflux) | Thermal energy is required to drive the catalytic cycle efficiently.[10] |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [7][10]

-

To a Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., Na₂CO₃, 5 equiv.).

-

Add the solvent (e.g., 1,4-dioxane) to achieve a starting material concentration of approximately 0.1 M.

-

Add the aqueous component (e.g., 2 M Na₂CO₃ solution).

-

Degas the mixture with argon for 10-15 minutes.

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv.).

-

Heat the reaction mixture to reflux and stir overnight, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

The filtrate is then subjected to a standard aqueous workup and purified by column chromatography.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between the iodo-pyridinone and a terminal alkyne.[11] This reaction is unique among the common cross-coupling methods as it typically requires a copper(I) co-catalyst.[12]

Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles.[13] The palladium cycle mirrors that of other cross-couplings. In parallel, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[13]

Protocol 2: General Procedure for Sonogashira Coupling [13]

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv.).

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.2 equiv.) dropwise.

-

Heat the reaction to 50-80 °C and monitor its progress.

-

After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with a saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography.

Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples the iodo-pyridinone with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a new C-C bond with high trans selectivity.[14][15]

Causality in Experimental Design:

-

Ligand Choice: While triphenylphosphine can be used, sometimes ligands of lower donicity, such as P(OEt)₃, can accelerate the reaction.[16][17]

-

Base: A mild organic base like triethylamine (Et₃N) or a stronger inorganic base like sodium acetate is used to neutralize the HI generated during the catalytic cycle, which is essential for regenerating the Pd(0) catalyst.[15]

Protocol 3: General Procedure for Heck-Mizoroki Reaction [16]

-

In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 equiv.), Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., P(OEt)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.).

-

Add a polar aprotic solvent such as DMF or acetonitrile.

-

Seal the tube and heat the mixture to 80-120 °C for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the iodo-pyridinone with primary or secondary amines.[5][6] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[18]

Causality in Experimental Design:

-

Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Xantphos, are often required to promote the reductive elimination step, which forms the C-N bond.[5][10]

-

Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is needed to deprotonate the amine, forming the active nucleophile.[10]

Protocol 4: General Procedure for Buchwald-Hartwig Amination [10]

-

Charge a screw-cap tube with the amine (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), a suitable ligand (e.g., Xantphos, 0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous, degassed 1,4-dioxane, followed by this compound (1.0 equiv.).

-

Seal the tube and stir the mixture at 100 °C for the required time (typically several hours).

-

Cool the reaction, filter through Celite, and wash the pad with ethyl acetate.

-

Evaporate the filtrate and purify the resulting residue by column chromatography.

Other Transformations of the C-I Bond

While palladium catalysis is dominant, the reactivity of the C-I bond is not limited to these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridinone ring is somewhat electron-deficient due to the influence of the ring nitrogen and the C2-carbonyl group. This electronic nature, combined with the excellent leaving group ability of iodide, allows for direct displacement by potent nucleophiles.[2][19] Reactions with nucleophiles like alkoxides or thiolates can proceed, often requiring elevated temperatures.

Reduction (Hydrodeiodination)

In multi-step syntheses, it may be necessary to remove the iodine and replace it with a hydrogen atom. This can be achieved under various reducing conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like zinc dust in acetic acid.

Summary and Outlook

The carbon-iodine bond in this compound is a highly valuable synthetic handle. Its low bond strength and the stability of the iodide leaving group make it an ideal substrate for a multitude of reactions, particularly palladium-catalyzed cross-couplings. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide reliable and versatile pathways to introduce carbon and nitrogen substituents at the C4 position, enabling the rapid generation of diverse chemical libraries. A thorough understanding of the underlying mechanisms and the rationale behind the choice of catalysts, ligands, and bases is paramount for researchers aiming to leverage this versatile building block in drug discovery and materials science.

Caption: A typical experimental workflow for cross-coupling.

References

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo.

- Pelliccia, S., et al. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

- BenchChem. (2025). Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine.

- HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1h-pyrazoles.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Google Patents. (n.d.). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- PMC - NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- Nucleophilic Substitution Reactions. (n.d.).

- CymitQuimica. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers.

- ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of....

- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

- SciSpace. (n.d.). New perspectives in the cross-coupling reactions of organostannanes.

- Advanced ChemBlocks. (n.d.). 4-iodo-5-methylpyridin-2(1H)-one.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). 3-Iodo-4-methylpyridin-2(1H)-one.

- ResearchGate. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.

- TÜBİTAK Academic Journals. (2017). One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands forpalladium-catalyzed Heck coupling reaction.

- PubMed. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions.

- Chemistry LibreTexts. (2023). Heck Reaction.

- Wikipedia. (n.d.). Organoiodine chemistry.

- Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4.

- PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones.

- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

- Sigma-Aldrich. (n.d.). 4-Iodo-1-methyl-1H-pyrazole 97 39806-90-1.

- YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.

Sources

- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 2. gacariyalur.ac.in [gacariyalur.ac.in]

- 3. proprogressio.hu [proprogressio.hu]

- 4. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. scispace.com [scispace.com]

- 18. research.rug.nl [research.rug.nl]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 4-Iodo-1-methylpyridin-2(1H)-one in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a comprehensive technical overview of the solubility of 4-Iodo-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry.

While specific quantitative solubility data for this compound is not widely published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility profile. We will delve into the molecular characteristics that govern its solubility, provide a robust experimental protocol for its determination, and present an illustrative data set to guide experimental design.

Molecular Structure and Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

-

The Pyridinone Core: The 1-methylpyridin-2(1H)-one core is polar due to the presence of the amide-like functionality. The carbonyl group (C=O) acts as a hydrogen bond acceptor, while the conjugated system contributes to its overall polarity.[1] The N-methylation prevents it from acting as a hydrogen bond donor, which differentiates it from its unsubstituted pyridinone counterpart.[2][3][4]

-

The Iodo Substituent: The iodine atom at the 4-position is large and polarizable, contributing to van der Waals interactions. While iodine is an electronegative halogen, its contribution to the overall polarity is complex and can also increase lipophilicity.

-

Overall Polarity: The combination of the polar pyridinone ring and the iodo-substituent suggests that this compound is a moderately polar compound.

Based on the principle of "like dissolves like," we can make the following predictions about its solubility:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are expected to be excellent solvents for this compound. Their polarity and ability to act as hydrogen bond acceptors will facilitate strong intermolecular interactions.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be effective solvents. They can engage in hydrogen bonding with the carbonyl oxygen of the pyridinone ring. However, the lack of a hydrogen bond donor on the pyridinone nitrogen might limit its solubility compared to compounds that can both donate and accept hydrogen bonds.

-

Lower Solubility in Nonpolar Solvents: Nonpolar solvents like hexanes, toluene, and diethyl ether are expected to be poor solvents. The significant polarity of the pyridinone core will prevent favorable interactions with these nonpolar molecules.

Illustrative Solubility Data

The following table presents a hypothetical but scientifically reasoned solubility profile for this compound. This data should be considered illustrative and serves as a guide for what a researcher might expect to find when performing the experiments outlined in the next section.

| Solvent Category | Solvent | Predicted Solubility (g/L) at 25°C | Predicted Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 | Very Soluble |

| Dimethylformamide (DMF) | > 150 | Very Soluble | |

| Acetonitrile (ACN) | 50 - 100 | Soluble | |

| Acetone | 20 - 50 | Soluble | |

| Polar Protic | Methanol | 30 - 60 | Soluble |

| Ethanol | 10 - 30 | Sparingly Soluble | |

| Isopropanol (IPA) | 5 - 15 | Sparingly Soluble | |

| Water | < 1 | Slightly Soluble | |

| Nonpolar | Dichloromethane (DCM) | 5 - 10 | Slightly Soluble |

| Tetrahydrofuran (THF) | 10 - 25 | Sparingly Soluble | |

| Toluene | < 1 | Insoluble | |

| Hexanes | < 0.1 | Insoluble |

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6][7][8] This method ensures that the solvent is fully saturated with the solute, providing a true equilibrium solubility value. The subsequent quantification is typically performed using High-Performance Liquid Chromatography (HPLC) due to its specificity and sensitivity.[9][10][11]

Causality Behind Experimental Choices

-

Shake-Flask Method: This method is chosen over kinetic methods because it measures the true thermodynamic equilibrium solubility, which is a more fundamental and reproducible property of the compound.[7][12]

-

Temperature Control: Maintaining a constant temperature (e.g., 25°C) is crucial as solubility is highly temperature-dependent.

-

Equilibration Time: A 24-hour equilibration period is generally sufficient to ensure that equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the measured concentration is stable.

-

Quantification by HPLC-UV: HPLC is a robust and widely used technique for the accurate quantification of solutes in a complex mixture.[9][10] UV detection is suitable for compounds with a chromophore, which the pyridinone ring possesses.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C).

-

Agitate the vials for 24 hours to allow the system to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase used in the HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or acetonitrile).

-

Perform a series of serial dilutions to generate at least five calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Inject the prepared calibration standards and the diluted samples onto the HPLC system.

-

Develop an appropriate HPLC method (including column, mobile phase, flow rate, and UV detection wavelength) to achieve good separation and peak shape for the analyte.

-

Record the peak areas of the analyte for both the standards and the samples.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration for the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Use the equation of the line to calculate the concentration of this compound in the diluted samples.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original organic solvent.

-

Experimental Workflow Diagram

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]